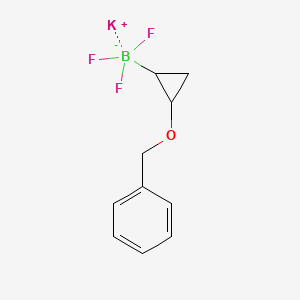
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-(benzyloxy)cyclopropyl)trifluoroborate typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of Cyclopropylboronic Acid: This is achieved by reacting cyclopropyl halides with boronic acid derivatives.
Formation of Potassium Trifluoroborate: Potassium fluoride is reacted with boron trifluoride to form potassium trifluoroborate.
Coupling Reaction: The cyclopropylboronic acid derivative is then coupled with potassium trifluoroborate in the presence of a suitable catalyst, such as palladium, under inert conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are often used.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl or a substituted alkene, depending on the nature of the halide used .
Scientific Research Applications
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (2-(benzyloxy)cyclopropyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate is compared with other organotrifluoroborates such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
- Stability : this compound is more stable under oxidative conditions compared to other organoboron compounds .
- Versatility : It can participate in a wider range of reactions, making it a valuable reagent in organic synthesis .
Conclusion
This compound is a versatile and stable compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H11BF3KO |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
potassium;trifluoro-(2-phenylmethoxycyclopropyl)boranuide |
InChI |
InChI=1S/C10H11BF3O.K/c12-11(13,14)9-6-10(9)15-7-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;/q-1;+1 |
InChI Key |
YFXPKZLXVMPSEA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC1OCC2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















